2-(4-Propylphenyl)quinoline-4-carbonyl chloride molecular weight
2-(4-Propylphenyl)quinoline-4-carbonyl chloride molecular weight
An In-depth Technical Guide to 2-(4-Propylphenyl)quinoline-4-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Propylphenyl)quinoline-4-carbonyl chloride, a key intermediate in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, handling, and applications, grounding all information in established scientific principles and authoritative references.
Molecular Overview and Physicochemical Properties
2-(4-Propylphenyl)quinoline-4-carbonyl chloride is a complex heterocyclic molecule built upon a quinoline scaffold. The structure is characterized by a 4-propylphenyl substituent at the 2-position and a highly reactive carbonyl chloride (acyl chloride) functional group at the 4-position. This acyl chloride group renders the compound an important synthetic precursor, enabling the facile introduction of the quinoline moiety into larger, more complex molecules through nucleophilic acyl substitution.
The quinoline core itself is a prominent pharmacophore, a structural feature recognized by biological targets. Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2] The presence of the 4-propylphenyl group adds lipophilicity to the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profiles in potential drug candidates.
Table 1: Physicochemical Properties of 2-(4-Propylphenyl)quinoline-4-carbonyl chloride
| Property | Value | Method |
| Molecular Formula | C₁₉H₁₆ClNO | - |
| Molecular Weight | 325.80 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Reactivity | Highly reactive with nucleophiles (water, alcohols, amines) | Based on acyl chloride functionality |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) | Inferred from structure |
Synthesis Pathway and Experimental Protocols
The synthesis of 2-(4-Propylphenyl)quinoline-4-carbonyl chloride is a two-step process. The first step involves the construction of the quinoline core to form the corresponding carboxylic acid, followed by the conversion of the carboxylic acid to the target acyl chloride.
Step 1: Synthesis of 2-(4-Propylphenyl)quinoline-4-carboxylic acid
The most common and efficient method for preparing 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction.[3] This reaction involves the condensation of isatin with a carbonyl compound (in this case, 4'-propylacetophenone) under basic conditions.[3]
Caption: Pfitzinger reaction workflow for precursor synthesis.
Protocol: Microwave-Assisted Pfitzinger Synthesis
This protocol is adapted from a general microwave-assisted procedure for synthesizing similar quinoline carboxylic acids.[4]
-
Reaction Setup: In a closed microwave vessel, combine isatin (1.0 mmol), 4'-propylacetophenone (1.05 mmol), and potassium hydroxide (10.0 mmol).
-
Solvent Addition: Add 10 mL of aqueous ethanol as the solvent.
-
Microwave Irradiation: Seal the vessel and irradiate with microwaves for approximately 12-15 minutes at 140°C. Causality Note: Microwave heating dramatically accelerates the reaction rate compared to conventional reflux, leading to higher yields in shorter times.
-
Workup: After cooling the reaction mixture to room temperature, acidify it with glacial acetic acid until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield pure 2-(4-Propylphenyl)quinoline-4-carboxylic acid.
Step 2: Conversion to 2-(4-Propylphenyl)quinoline-4-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a preferred reagent for this process because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[5][6]
Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.
Protocol: Acyl Chloride Formation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend the 2-(4-Propylphenyl)quinoline-4-carboxylic acid (1.0 mmol) in an inert solvent such as toluene or dichloromethane. Causality Note: Anhydrous conditions are critical as thionyl chloride and the acyl chloride product react readily with water.[7]
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[7]
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Isolation: Allow the mixture to cool. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2-(4-Propylphenyl)quinoline-4-carbonyl chloride is often used directly in the next synthetic step without further purification due to its high reactivity. If necessary, it can be purified by recrystallization from a non-polar, aprotic solvent.
Applications in Drug Discovery and Materials Science
As a reactive intermediate, 2-(4-Propylphenyl)quinoline-4-carbonyl chloride is not an end-product but a versatile building block. Its primary value lies in its ability to readily form stable amide and ester linkages.
-
Drug Development: The quinoline scaffold is a cornerstone in medicinal chemistry.[8][9] By reacting the acyl chloride with various amines or alcohols, researchers can generate large libraries of novel quinoline-based amides and esters. These compounds can then be screened for biological activity against a range of targets, including cancer cell lines, bacteria, and viruses.[1][10] The 2-phenylquinoline-4-carboxylic acid framework, for instance, has been explored for developing novel histone deacetylase (HDAC) inhibitors for cancer therapy.[11]
-
Materials Science: The rigid, planar structure of the quinoline ring makes it an attractive component for developing organic materials with specific electronic or photophysical properties, such as organic light-emitting diodes (OLEDs) or chemical sensors.
Safety, Handling, and Storage
Acyl chlorides are hazardous reagents that demand strict safety protocols.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves, splash-proof goggles, and a flame-resistant lab coat.[12][13]
-
Handling: Acyl chlorides are corrosive and react violently with water and other protic solvents, releasing corrosive HCl gas.[14] Use only in well-ventilated areas and take precautions against static discharge.[12] All glassware must be thoroughly dried before use.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials like bases, alcohols, and oxidizing agents.[15]
-
Quenching and Disposal: Unused or residual acyl chloride must be quenched carefully before disposal. This can be done by slowly adding the material to a stirred, cold solution of a weak nucleophile, such as isopropanol or a dilute sodium bicarbonate solution.[16] Dispose of the resulting waste in accordance with local regulations.
References
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Aldamen, M. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. Available at: [Link]
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Al-Ostoot, F. H., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892. Available at: [Link]
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Asif, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences, 8(1), 37. Available at: [Link]
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Clark, J. (2016). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]
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Duan, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(21), 7435. Available at: [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10219663, 2-(4-Formylphenyl)propionic acid. Available at: [Link]
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Wang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936573. Available at: [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride D3. Available at: [Link]
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Zhang, H., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(1), 89. Available at: [Link]
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Asif, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences, 8(1). Available at: [Link]
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Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Available at: [Link]
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Taylor, R. D., et al. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(4), 986. Available at: [Link]
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
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Frontiers Media. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]
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ScienceDirect. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Available at: [Link]
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Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Available at: [Link]
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ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2. Available at: [Link]
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National Institutes of Health. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Available at: [Link]
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